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Compound of Interest

Compound Name: Ginkgolide A (Standard)

Cat. No.: B15620150 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,

stereochemistry, and key experimental data of Ginkgolide A, a unique bioactive terpenoid

trilactone isolated from Ginkgo biloba.

Introduction
Ginkgolide A is a member of the ginkgolide family, a group of structurally complex diterpenoids

found exclusively in the Ginkgo biloba tree.[1] These molecules are renowned for their potent

and selective antagonism of the platelet-activating factor (PAF) receptor, making them subjects

of intense research for their potential in treating a wide range of inflammatory and

immunological disorders.[2][3] Ginkgolide A, specifically, is a C20 trilactone featuring a highly

rigid, cage-like architecture that dictates its unique chemical properties and biological activity.[4]

Its intricate structure and significant pharmacological profile make it a molecule of great interest

in natural product chemistry and drug development.

Chemical Structure and Stereochemistry
The structure of Ginkgolide A is exceptionally complex, characterized by a hexacyclic

framework built upon a C20 skeleton.[4] Its core consists of six five-membered rings, including

a spiro[5][5]-nonane carbocyclic system, three lactone rings, and a central tetrahydrofuran ring.

[4] A distinctive feature of all ginkgolides is the presence of a sterically demanding tert-butyl

group.
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The structural elucidation of the ginkgolides was a significant achievement, accomplished in

the 1960s through extensive spectroscopic and chemical analysis and later confirmed by X-ray

crystallography.[6][7]

IUPAC Name: (1R,3R,6R,7S,8S,10R,11S,13S,16S,17R)-8-tert-butyl-6,17-dihydroxy-16-methyl-

2,4,14,19-tetraoxahexacyclo[8.7.2.0¹,¹¹.0³,⁷.0⁷,¹¹.0¹³,¹⁷]nonadecane-5,15,18-trione.[2]

Stereochemistry: Ginkgolide A possesses a defined absolute configuration with 10

stereocenters integrated into its rigid, cage-like structure. The specific stereochemistry is

precisely defined by the IUPAC name and is crucial for its biological activity.
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Caption: 2D Chemical Structure of Ginkgolide A.

Data Presentation
Physicochemical Properties
The key physicochemical properties of Ginkgolide A are summarized below.
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Property Value Reference(s)

Molecular Formula C₂₀H₂₄O₉ [2][8][9]

Molecular Weight 408.4 g/mol [2][9]

CAS Number 15291-75-5 [2][8]

Appearance White powder / Bitter crystals [3][8]

Melting Point ~300 °C (decomposition) [3]

Solubility

DMSO: ~20-74 mg/mLDMF:

~20 mg/mLEthanol: ~2-3

mg/mLWater: Insoluble

[3][9]

Storage Condition -20°C [8]

Spectroscopic Data
Spectroscopic analysis is fundamental for the identification and characterization of Ginkgolide

A.
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Spectroscopic Method Data Reference(s)

¹H-NMR

Key signals observed in

DMSO-d₆. Complete and

unambiguous assignments

have been published. A

characteristic singlet for H-12

is often used for quantitative

analysis.

[10][11][12]

¹³C-NMR

Detailed assignments have

been published, confirming the

20 carbon atoms in the

structure.

[3]

Mass Spectrometry (MS) ESI-MS [M-H]⁻: m/z 407. [2]

Infrared (IR) Spectroscopy

Characteristic absorption

bands for -OH stretching

(~3450 cm⁻¹), C-H stretching

(~2960 cm⁻¹), and C=O

(lactone) stretching (~1778

cm⁻¹).

[13][14]

UV Spectroscopy
λ_max at ~218-220 nm in

ethanol.
[3][9]

Experimental Protocols
Structural Elucidation
The definitive structures of the ginkgolides were established in the 1960s by the research

groups of Nakanishi and Sakabe.[7] The process involved a combination of:

Chemical Degradation: Classical chemical reactions to break down the molecule into

smaller, more easily identifiable fragments.

Spectroscopic Analysis: Extensive use of Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) to piece together the complex framework.[6]
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X-ray Crystallography: The absolute configuration and three-dimensional structure were

unequivocally confirmed through single-crystal X-ray diffraction analysis.[6]

Isolation and Purification from Ginkgo biloba
The isolation of Ginkgolide A from plant material is a challenging process due to its low

abundance and the presence of structurally similar compounds.[1][15] A generalized, effective

protocol is outlined below.

Extraction: Dried and powdered Ginkgo biloba leaves are extracted with an aqueous solvent

(e.g., water, aqueous methanol, or aqueous acetone) to selectively solubilize the polar

ginkgolides.[15]

Solvent Partitioning: The aqueous extract is partitioned with a moderately polar organic

solvent, such as ethyl acetate (EtOAc). This step enriches the terpene trilactone fraction by

removing highly polar and non-polar impurities.[15]

Chromatographic Separation: The enriched extract undergoes column chromatography. This

is the most critical step for separating the individual ginkgolides. Common methods include:

Medium-pressure liquid chromatography (MPLC) on silica gel.[15]

Reversed-phase High-Performance Liquid Chromatography (HPLC).[1][15]

Chromatography on silica impregnated with sodium acetate, which has been shown to

improve the separation of ginkgolide mixtures.[1][15]

Purification and Crystallization: Fractions containing Ginkgolide A are pooled and

concentrated. The final purification is typically achieved by recrystallization from a solvent

system like methanol-water, yielding the pure compound as a white, crystalline solid.[15]
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Caption: Generalized workflow for the isolation of Ginkgolide A.

Biological Activity and Signaling Pathways
Ginkgolide A exhibits a range of biological activities, primarily acting as a potent antagonist at

several ligand-gated ion channels and other receptors.
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Platelet-Activating Factor (PAF) Receptor: It is a well-established antagonist of the PAF

receptor, which underlies many of its anti-inflammatory effects.[2]

GABA-A and Glycine Receptors: Ginkgolide A acts as a non-competitive antagonist of

GABA-A and glycine receptors, which are major inhibitory neurotransmitter receptors in the

central nervous system.[9][16]

Recent research has also begun to unravel the complex regulation of ginkgolide biosynthesis

within the Ginkgo biloba plant. This process integrates environmental signals like light and

hormonal signals such as jasmonic acid (JA).[5][17]
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Caption: Regulatory pathway of ginkgolide biosynthesis.

Comparative Structural Analysis of Ginkgolides
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Ginkgolides A, B, C, and J are structurally very similar, differing only in the number and position

of hydroxyl (-OH) groups on the core skeleton. These subtle differences significantly impact

their polarity and biological activity.

Ginkgolide Derivatives

Ginkgolide Core Structure
(C₂₀H₂₂O₇)
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+ 3 OH
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Caption: Structural relationship between major ginkgolides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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